



Application Notes and Protocols for BI-4916 in Metabolic Flux Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-4916 is a cell-permeable prodrug of the potent and selective phosphoglycerate dehydrogenase (PHGDH) inhibitor, BI-4924.[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that diverts glycolytic intermediates to produce serine and downstream metabolites essential for cell proliferation, redox balance, and nucleotide synthesis.[3][4] Dysregulation of this pathway is a hallmark of various cancers, making PHGDH a compelling target for therapeutic intervention. Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-labeled glucose, is a powerful technique to quantitatively assess the activity of metabolic pathways in real-time.[5][6] This document provides detailed application notes and protocols for utilizing BI-4916 to probe the metabolic flux through the serine biosynthesis pathway and its impact on central carbon metabolism.

Principle of Action

BI-4916, as a prodrug, readily crosses the cell membrane and is intracellularly converted to its active form, BI-4924. BI-4924 is a competitive inhibitor of PHGDH with respect to its cofactor NAD+/NADH.[1] By inhibiting PHGDH, **BI-4916** blocks the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in de novo serine synthesis. In a ¹³C-metabolic flux analysis experiment, cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. The carbons from the labeled glucose are incorporated into downstream metabolites. By using techniques like liquid chromatography-mass spectrometry (LC-MS) to



measure the mass isotopologue distribution of serine and other related metabolites, the flux through the serine biosynthesis pathway can be quantified. Treatment with **BI-4916** is expected to significantly reduce the incorporation of ¹³C from glucose into serine, providing a direct measure of PHGDH inhibition and its impact on cellular metabolism.

Data Presentation

The following tables summarize representative quantitative data on the effects of PHGDH inhibition on serine biosynthesis and central carbon metabolism. The data is compiled from studies on MDA-MB-468 breast cancer cells, a cell line known to be dependent on the serine biosynthesis pathway.

Table 1: Effect of PHGDH Inhibition on Fractional Contribution of ¹³C-Glucose to Serine

Treatment	Cell Line	¹³ C-Labeled Substrate	Duration	M+3 Serine Fraction (Normalized to Control)	Reference
PHGDH Inhibitor (NCT-503)	MDA-MB-468 (xenograft)	[U- ¹³ C]- Glucose	-	~40% reduction	[3]
NAD+ Salvage Inhibitor (FK866)	MDA-MB-468	[¹³ C]-Glucose	-	Near complete ablation	[7]

Note: NCT-503 is another potent PHGDH inhibitor. FK866 inhibits the NAD+ salvage pathway, which is required for PHGDH activity.

Table 2: Impact of PHGDH Inhibition on Central Carbon Metabolism Fluxes (Relative to Control)

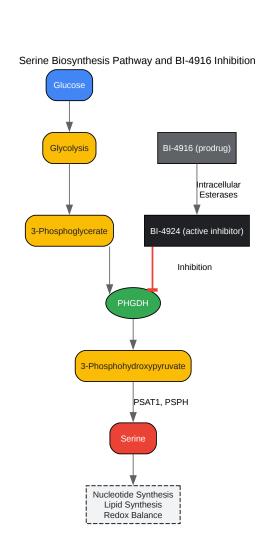


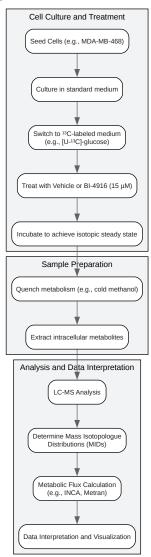
Metabolic Flux	Effect of PHGDH Inhibition	Cell Line	Reference
Serine Biosynthesis (3-PG to Serine)	Reduced	HCT116, BT-20	[8][9]
Pentose Phosphate Pathway	Reduced	HCT116, BT-20	[8][9]
TCA Cycle (Pyruvate to Acetyl-CoA)	Reduced	HCT116, BT-20	[8][9]
Serine to Glycine	Relatively Unchanged	HCT116, BT-20	[8][9]

Mandatory Visualizations

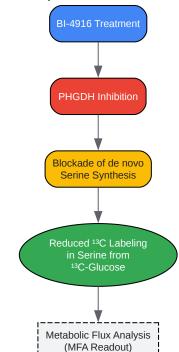


Experimental Workflow for 13C-MFA with BI-4916









Logical Relationship of BI-4916 Action and MFA Readout

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